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Introduction
AZ11645373 is a potent and selective, non-competitive allosteric antagonist of the human

P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in the

regulation of inflammation and immune responses. Its activation on immune cells, such as

macrophages and T-cells, triggers a cascade of downstream signaling events, including the

activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory

cytokines like interleukin-1β (IL-1β).[3] Consequently, AZ11645373 serves as a valuable

pharmacological tool for investigating the role of the P2X7 receptor in various physiological and

pathological processes involving immune cells. These application notes provide detailed

protocols for utilizing AZ11645373 to study its effects on immune cell function.

Mechanism of Action
AZ11645373 acts as a negative allosteric modulator of the human P2X7 receptor.[4] It binds to

a site distinct from the ATP-binding pocket, inducing a conformational change that prevents

channel opening and subsequent downstream signaling.[4] This blockade of the P2X7R inhibits

key cellular responses such as calcium influx, pore formation, and the release of inflammatory

mediators.
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The following tables summarize the quantitative data on the inhibitory activity of AZ11645373

on human P2X7 receptor function in various immune cell-based assays.

Table 1: Inhibitory Potency of AZ11645373 on Human P2X7 Receptor

Assay Type Cell Line Agonist Parameter Value (nM) Reference

IL-1β

Release

LPS-

activated

THP-1 cells

ATP IC₅₀ 90 [1][2]

IL-1β

Release

LPS-

activated

THP-1 cells

ATP Kₑ 92 [2]

Membrane

Currents

HEK cells

expressing

hP2X7R

ATP/BzATP Kₑ 5 - 20 [1][2]

Calcium

Influx

HEK cells

expressing

hP2X7R

BzATP Kₑ 15

YO-PRO-1

Uptake

HEK cells

expressing

hP2X7R

ATP/BzATP Kₑ

Not

significantly

different from

other assays

IC₅₀: Half-maximal inhibitory concentration. Kₑ: Equilibrium dissociation constant.

Experimental Protocols
Herein are detailed protocols for key experiments to assess the function of the P2X7 receptor

and the inhibitory effect of AZ11645373.

Protocol 1: Inhibition of ATP-Induced IL-1β Release from
THP-1 Macrophages
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This protocol describes how to measure the inhibitory effect of AZ11645373 on ATP-induced IL-

1β release from lipopolysaccharide (LPS)-primed human THP-1 monocytes differentiated into

macrophages.

Materials and Reagents:

THP-1 cells

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS) from E. coli

Adenosine 5'-triphosphate (ATP)

AZ11645373

Human IL-1β ELISA Kit

96-well cell culture plates

CO₂ incubator

Procedure:

Cell Culture and Differentiation:

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

To differentiate THP-1 monocytes into macrophages, seed the cells in a 96-well plate at a

density of 1 x 10⁶ cells/mL.
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Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.

Differentiated macrophages will adhere to the plate.

LPS Priming:

After differentiation, remove the PMA-containing medium and wash the adherent

macrophages gently with sterile PBS.

Add fresh RPMI-1640 medium containing 1 µg/mL LPS to each well and incubate for 3-4

hours at 37°C. This step primes the inflammasome by upregulating pro-IL-1β expression.

[5]

AZ11645373 Treatment:

Prepare serial dilutions of AZ11645373 in RPMI-1640 medium.

After LPS priming, remove the medium and add the different concentrations of

AZ11645373 to the wells. Include a vehicle control (e.g., DMSO).

Incubate for 30-60 minutes at 37°C.

ATP Stimulation:

Prepare a stock solution of ATP in sterile water and adjust the pH to 7.4.

Add ATP to each well to a final concentration of 1-5 mM.[6]

Incubate for 30-60 minutes at 37°C.

Sample Collection and Analysis:

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

Carefully collect the supernatant from each well.

Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit

according to the manufacturer's instructions.
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Protocol 2: Measurement of P2X7R-Mediated Calcium
Influx
This protocol details the measurement of intracellular calcium influx in HEK293 cells stably

expressing the human P2X7 receptor using the fluorescent calcium indicator Fluo-4 AM.

Materials and Reagents:

HEK293 cells stably expressing human P2X7R

DMEM

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Fluo-4 AM

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS)

Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate

(BzATP)

AZ11645373

96-well black, clear-bottom plates

Fluorescence plate reader

Procedure:

Cell Culture:

Culture HEK293-hP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ humidified incubator.
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Seed the cells into a 96-well black, clear-bottom plate at a suitable density to achieve a

confluent monolayer on the day of the experiment.

Dye Loading:

Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 1-5 µM

Fluo-4 AM with 0.02% Pluronic F-127.[7]

Remove the culture medium from the cells and wash once with HBSS.

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in

the dark.[7]

After incubation, wash the cells twice with HBSS to remove extracellular dye.

AZ11645373 Treatment:

Prepare serial dilutions of AZ11645373 in HBSS.

Add the different concentrations of AZ11645373 to the wells and incubate for 15-30

minutes at room temperature in the dark.

Agonist Stimulation and Fluorescence Measurement:

Set up the fluorescence plate reader for kinetic reading with excitation at ~490 nm and

emission at ~520 nm.

Establish a baseline fluorescence reading for each well.

Add a P2X7R agonist (e.g., 1 mM ATP or 100 µM BzATP) to the wells.[7]

Immediately start recording the fluorescence intensity over time to measure the change in

intracellular calcium concentration.

Protocol 3: YO-PRO-1 Uptake Assay for Pore Formation
This protocol outlines a method to assess P2X7R-mediated pore formation by measuring the

uptake of the fluorescent dye YO-PRO-1.
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Materials and Reagents:

HEK293 cells expressing human P2X7R or THP-1 cells

Appropriate cell culture medium

YO-PRO-1 Iodide

Adenosine 5'-triphosphate (ATP) or 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate

(BzATP)

AZ11645373

96-well plates

Fluorescence plate reader

Procedure:

Cell Seeding:

Seed HEK293-hP2X7R or THP-1 cells in a 96-well plate at an appropriate density.

Compound Treatment:

Prepare serial dilutions of AZ11645373 in a suitable assay buffer (e.g., HBSS).

Add the different concentrations of AZ11645373 to the cells and incubate for 15-30

minutes.

YO-PRO-1 and Agonist Addition:

Prepare a solution containing both YO-PRO-1 (typically 1-5 µM) and the P2X7R agonist

(e.g., ATP or BzATP) in the assay buffer.

Add this solution to the wells to initiate the assay.

Fluorescence Measurement:
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Immediately place the plate in a fluorescence plate reader and measure the increase in

fluorescence (Excitation: ~491 nm, Emission: ~509 nm) over time. The uptake of YO-

PRO-1 and its binding to intracellular nucleic acids results in a significant increase in

fluorescence, indicating pore formation.
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Caption: P2X7R signaling cascade and the inhibitory action of AZ11645373.

Experimental Workflow Diagram
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Caption: General workflow for studying AZ11645373 effects on immune cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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